(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
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Description
Scientific Research Applications
Anticancer Activity
Compounds incorporating sulfonamide and morpholine groups have been synthesized and evaluated for their anticancer activity. For instance, novel benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with morpholine were investigated as inhibitors of key enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders, showing moderate activity in radical scavenging and enzyme inhibition assays (Lolak et al., 2020). Additionally, diaryl dihydropyrazole-3-carboxamides bearing morpholine groups demonstrated significant in vivo antiobesity activity, attributed to CB1 receptor antagonism, highlighting their potential as drug candidates for obesity treatment (Srivastava et al., 2007).
Antimicrobial Activity
The compound 4-(Phenylsulfonyl) morpholine, related to sulfonamides, was studied for its antimicrobial activity against multi-resistant strains of various microorganisms. Although the minimum inhibitory concentration (MIC) was high (⩾1024 μg/mL) for all tested microbes, its combination with amikacin showed enhanced activity against Pseudomonas aeruginosa, suggesting its potential as a modulator of antibiotic resistance (Oliveira et al., 2015).
Neuroprotective Properties
SB-399885, a compound structurally different but relevant due to its sulfonamide group, is a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. In aged rat models, it significantly reversed age-dependent deficits in water maze spatial learning and improved recall, indicating potential therapeutic utility in cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROLCDBBVZPIJ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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